7-Cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
7-Cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a cyclohexyl group attached to the pyrrolo[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrrolo[2,3-d]pyrimidine core with the desired substitutions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance the efficiency and yield of the reaction . This approach allows for the rapid and controlled synthesis of pyrrolo[2,3-d]pyrimidine derivatives, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-Cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolo[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
7-Cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a selective inhibitor of Janus kinase 1 (JAK1), interfering with the JAK-STAT signaling pathway . This pathway is crucial for cell division, apoptosis, and immune responses, making the compound a potential therapeutic agent for diseases involving dysregulated JAK-STAT signaling .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares the pyrrolo[2,3-d]pyrimidine core but differs in its substituents, leading to different chemical properties and applications.
2-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines: These derivatives are similar in structure but have aryl groups instead of the cyclohexyl group, affecting their biological activities.
Uniqueness
The uniqueness of 7-Cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine lies in its specific substitutions, which confer distinct chemical and biological properties. The cyclohexyl group enhances its hydrophobicity, potentially improving its interaction with hydrophobic pockets in target proteins . Additionally, the dimethyl substitutions at positions 2 and 4 may influence its reactivity and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H19N3 |
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Molecular Weight |
229.32 g/mol |
IUPAC Name |
7-cyclohexyl-2,4-dimethylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C14H19N3/c1-10-13-8-9-17(12-6-4-3-5-7-12)14(13)16-11(2)15-10/h8-9,12H,3-7H2,1-2H3 |
InChI Key |
WQFZWJNYLRDVOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C2=NC(=N1)C)C3CCCCC3 |
Origin of Product |
United States |
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